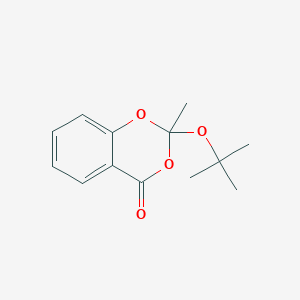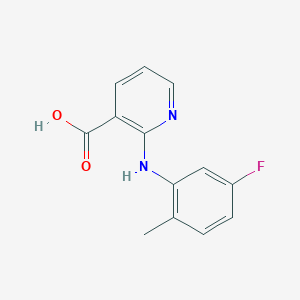
Dibutyl 2,2'-azanediyldiacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iminodi-acetic acid dibutyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they often have pleasant odors. Iminodi-acetic acid dibutyl ester is a derivative of iminodiacetic acid, which is a dicarboxylic acid amine. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iminodi-acetic acid dibutyl ester typically involves the esterification of iminodiacetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:
HN(CH2COOH)2+2C4H9OH→HN(CH2COOC4H9)2+2H2O
Industrial Production Methods
In industrial settings, the production of iminodi-acetic acid dibutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the ester.
Chemical Reactions Analysis
Types of Reactions
Iminodi-acetic acid dibutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to iminodiacetic acid and butanol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst, such as hydrochloric acid. Basic hydrolysis, or saponification, uses a base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Iminodiacetic acid and butanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: New esters or other substituted products.
Scientific Research Applications
Iminodi-acetic acid dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which iminodi-acetic acid dibutyl ester exerts its effects depends on its interaction with other molecules. As an ester, it can participate in hydrolysis reactions, releasing iminodiacetic acid and butanol. The iminodiacetic acid can then act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
Iminodiacetic acid diethyl ester: Similar structure but with ethyl groups instead of butyl groups.
Iminodiacetic acid dimethyl ester: Similar structure but with methyl groups instead of butyl groups.
Nitrilotriacetic acid: A related compound with three carboxylic acid groups instead of two.
Uniqueness
Iminodi-acetic acid dibutyl ester is unique due to its specific ester groups, which confer distinct physical and chemical properties. The butyl groups provide different solubility and reactivity characteristics compared to other esters of iminodiacetic acid.
Properties
CAS No. |
53743-59-2 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
butyl 2-[(2-butoxy-2-oxoethyl)amino]acetate |
InChI |
InChI=1S/C12H23NO4/c1-3-5-7-16-11(14)9-13-10-12(15)17-8-6-4-2/h13H,3-10H2,1-2H3 |
InChI Key |
OXGRNSCFYSJLFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CNCC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)
![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
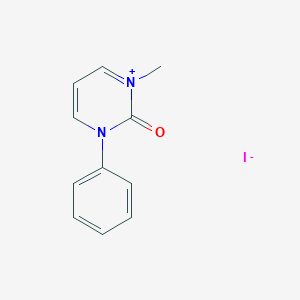
![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
![1-Chloro-2-[(4-chlorophenyl)methyl]benzene](/img/structure/B14642628.png)


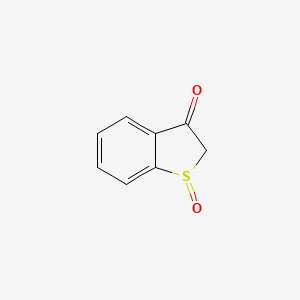
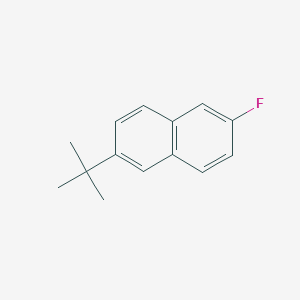
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
